Cas no 116599-11-2 (2-Pentalenamine,octahydro-)

2-Pentalenamine,octahydro- structure
2-Pentalenamine,octahydro- structure
Product Name:2-Pentalenamine,octahydro-
CAS No:116599-11-2
MF:C8H15N
MW:125.211402177811
CID:131306
PubChem ID:68029260
Update Time:2025-04-19

2-Pentalenamine,octahydro- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentalenamine,octahydro-
    • 2-Pentalenamine,octahydro-(6CI)
    • Bicyclo[3,3,0]oct-2ylaMine
    • EN300-6498734
    • SY223933
    • 116599-11-2
    • octahydropentalen-2-amine
    • SCHEMBL10080290
    • 2-Aminooctahydropentalene
    • Inchi: 1S/C8H15N/c9-8-4-6-2-1-3-7(6)5-8/h6-8H,1-5,9H2
    • InChI Key: IVXVPIOWIKLBGN-UHFFFAOYSA-N
    • SMILES: NC1CC2CCCC2C1

Computed Properties

  • Exact Mass: 125.12055
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

2-Pentalenamine,octahydro- Pricemore >>

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